1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone is a sulfonylpiperidine-substituted acetophenone derivative. Its structure comprises a piperidine ring with a methylthio (-SMe) group at the 3-position, linked via a sulfonyl (-SO₂-) group to a phenyl ring bearing an ethanone moiety. This compound’s unique features include:
Properties
IUPAC Name |
1-[4-(3-methylsulfanylpiperidin-1-yl)sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S2/c1-11(16)12-5-7-14(8-6-12)20(17,18)15-9-3-4-13(10-15)19-2/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUQDMSRZAQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenyl ring to the ethanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone has been investigated for its potential in treating various health conditions:
Anticancer Activity
Recent studies have highlighted the compound's efficacy against human liver cancer cell lines (HepG2). In vitro tests demonstrated that derivatives synthesized from this compound exhibited higher selectivity indices compared to methotrexate, a standard chemotherapy agent. For instance, certain derivatives showed selectivity index values ranging from 4.62 to 33.21, indicating promising anticancer properties .
CNS Disorders
The compound's structural features suggest potential applications in treating central nervous system disorders. Compounds similar to this compound have been shown to inhibit enzymes associated with neurodegenerative diseases, including Alzheimer's disease . The mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and cognitive decline.
Metabolic Disorders
Research indicates that this compound may also be beneficial in managing metabolic disorders such as type 2 diabetes and obesity. Its ability to modulate metabolic pathways could lead to new therapeutic strategies for these conditions .
Synthesis and Molecular Docking Studies
The synthesis of this compound involves several reaction pathways that allow for the incorporation of various functional groups, enhancing its biological activity. Molecular docking studies have been employed to predict the interaction between this compound and target proteins, providing insights into its mechanism of action.
Synthesis Overview
The compound can be synthesized through the following steps:
- Formation of Sulfonamide : Reacting piperidine derivatives with sulfonyl chlorides.
- Carbonyl Introduction : Utilizing acetic anhydride to introduce the ethanone functionality.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm structure.
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Anti-Human Liver Cancer Evaluation
In a study focused on synthesizing novel sulfonamides incorporating various heterocycles, derivatives of this compound were evaluated for their anti-cancer efficacy against HepG2 cells. The results indicated that specific modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics .
Case Study 2: Neurological Applications
Another investigation explored the impact of similar compounds on cognitive function in animal models of Alzheimer's disease. The study found that these compounds could improve memory and learning abilities by modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing various pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone with similar compounds:
Substituent Analysis:
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Compounds like 7o (CF₃) exhibit lower melting points (154–156°C) compared to methoxy-substituted 7n (161–163°C), likely due to reduced crystallinity from bulky substituents .
- Piperidine vs. Piperazine Scaffolds : Piperazine derivatives (e.g., 7n, 7o) often show higher polarity than piperidine-based compounds, affecting solubility and pharmacokinetics .
Yield and Efficiency:
- Piperazine-based compounds () report yields of 78–81%, while piperidine derivatives () require longer reaction times (e.g., 23 hours in ) .
Spectroscopic and Physical Properties
- NMR Shifts :
- Melting Points :
- Piperazine sulfonamides (e.g., 7p, 7q) melt at 175–177°C, suggesting higher crystallinity due to hydrogen bonding .
Biological Activity
1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound recognized for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 313.43 g/mol. It consists of a piperidine ring substituted with a methylthio group and a sulfonyl group attached to a phenyl ring, which is further linked to an ethanone group. This structural arrangement is pivotal in its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This characteristic is crucial for compounds aimed at therapeutic applications.
- Receptor Binding : The piperidine ring enhances binding affinity to biological receptors, influencing various signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study reported that derivatives showed cytotoxic activity against cancer cell lines such as MCF-7 and HL-60, with IC50 values in the low micromolar range. The most active compounds induced apoptosis and inhibited cell proliferation in these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | Apoptosis Induction |
| Compound B | HL-60 | 0.3 | Cell Proliferation Inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A related study on piperidine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing potential as acetylcholinesterase inhibitors .
Case Studies
- Antileishmanial Activity : A molecular docking study indicated that derivatives of this compound could effectively bind to the ERK kinase domain, suggesting potential antileishmanial activity .
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that certain analogs exhibited higher cytotoxicity against leukemia cells compared to normal cells, highlighting their selective action .
Q & A
Q. What are the recommended synthetic routes for 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step reactions , including sulfonylation and acylation. A plausible route is:
- Step 1 : Sulfonylation of 3-(methylthio)piperidine with a sulfonyl chloride derivative to form the piperidinyl sulfonyl intermediate.
- Step 2 : Coupling the intermediate with a substituted phenyl ethanone via nucleophilic substitution or Friedel-Crafts acylation .
- Key variables : Reaction temperature (e.g., 0–5°C for sulfonylation to avoid side reactions), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst selection (e.g., AlCl₃ for acylation).
- Yield optimization : Higher yields (~80–99%) are achievable with stoichiometric control and inert atmospheres to prevent oxidation of the methylthio group .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- ¹H-NMR : Diagnostic signals include:
- A singlet for the acetyl group (δ ~2.5–2.7 ppm).
- Split peaks for the piperidinyl protons (δ ~1.5–3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Key bands for sulfonyl (S=O, ~1150–1300 cm⁻¹) and carbonyl (C=O, ~1675 cm⁻¹) groups .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) confirm molecular weight, while fragmentation patterns validate substituent connectivity .
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : The methylthio (-SMe) group is prone to oxidation; store under inert gas (e.g., argon) at –20°C .
- Solubility : Prefers polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group’s hydrophilicity .
- Decomposition risks : Monitor for discoloration (yellowing) or precipitate formation, indicating sulfoxide/sulfone byproducts .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- QSAR Studies : Use molecular docking to evaluate interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). The sulfonyl group’s electron-withdrawing nature may enhance binding affinity .
- DFT Calculations : Optimize the geometry to assess steric effects of the methylthio group on piperidine ring conformation .
- ADMET Prediction : Predict metabolic stability using tools like SwissADME; the sulfonyl group may reduce hepatic clearance .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If one study reports cytotoxicity (IC₅₀ = 10 μM) while another shows inactivity, consider:
Q. What is the role of the methylthio group in modulating pharmacokinetic properties?
- Lipophilicity : The -SMe group increases logP compared to -SO₂Me, enhancing membrane permeability but reducing aqueous solubility .
- Metabolism : Methylthio groups are metabolized to sulfoxides/sulfones via cytochrome P450 enzymes, which can alter toxicity profiles .
- Target engagement : The -SMe group may participate in hydrophobic interactions or act as a hydrogen bond acceptor in enzyme active sites .
Q. How can researchers validate the compound’s mechanism of action in disease models?
- In vitro : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue effects .
- In vivo : Radiolabel the compound (e.g., with ¹⁸F) for PET imaging to track biodistribution and target engagement in animal models .
- Biomarker analysis : Measure downstream effects (e.g., phosphorylation levels) via Western blot or ELISA .
Methodological and Analytical Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Potential issues :
- Steric hindrance : Bulky substituents on the phenyl ring may slow reactivity. Use microwave-assisted synthesis to enhance kinetics .
- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to trap water or HCl generated during acylation .
- Alternate routes : Replace Friedel-Crafts with Ullmann coupling for aryl-sulfur bond formation under milder conditions .
Q. What analytical workflows confirm the absence of regioisomeric impurities?
- HPLC-MS/MS : Compare retention times and fragmentation patterns against synthetic standards .
- NOESY NMR : Detect spatial proximity between the methylthio group and adjacent protons to confirm regiochemistry .
Q. How to design dose-response studies for in vivo efficacy trials?
- Dosing range : Start with 10–100 mg/kg (oral or IP) based on molecular weight (~350–400 g/mol) and prior PK data .
- Endpoint selection : Monitor biomarkers (e.g., inflammatory cytokines) at 6, 12, and 24 hours post-administration .
- Control groups : Include vehicle controls and a reference compound (e.g., a known sulfonyl-containing drug) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
